Cas no 6531-86-8 (2-cyclohexylcyclohexan-1-ol)

2-Cyclohexylcyclohexan-1-ol is a bicyclic secondary alcohol characterized by its unique cyclohexyl-substituted cyclohexanol structure. This compound exhibits notable stability due to its saturated hydrocarbon framework, making it suitable for applications requiring resistance to oxidation and thermal degradation. Its sterically hindered hydroxyl group influences reactivity, offering selective derivatization potential in synthetic chemistry. The molecule's lipophilic nature enhances solubility in nonpolar organic solvents, facilitating its use in hydrophobic systems. Potential applications include intermediates in fine chemical synthesis, polymer modifiers, or specialty solvents. The rigid cyclohexyl rings contribute to controlled stereochemistry, which may be advantageous in chiral synthesis or material science applications requiring defined molecular geometries.
2-cyclohexylcyclohexan-1-ol structure
2-cyclohexylcyclohexan-1-ol structure
商品名:2-cyclohexylcyclohexan-1-ol
CAS番号:6531-86-8
MF:C12H22O
メガワット:182.3025
MDL:MFCD00021278
CID:505767
PubChem ID:94327

2-cyclohexylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • [1,1'-Bicyclohexyl]-2-ol
    • 2-Cyclohexylcyclohexanol (cis- and trans- mixture)
    • 2-CYCLOHEXYLCYCLOHEXANOL
    • Cyclohexanol, 2-cyclohexyl-
    • [Bicyclohexyl]-2-ol
    • [1,1'-Bi(cyclohexan)]-2-ol
    • bi(cyclohexan)-2-ol
    • (1,1'-Bicyclohexyl)-2-ol
    • YTWWBKKPWACPPB-UHFFFAOYSA-N
    • 2-cyclohexylcyclohexan-1-ol
    • Caswell No. 271
    • NSC6094
    • EPA Pesticide Chemical Code 065001
    • (Bicyclohexyl)-2-ol (8CI)
    • 6021AF
    • NSC245150
    • TRA0086611
    • T
    • CS-0155333
    • Q27276888
    • 2-((4-chlorophenylamino)methylene)malonicaciddiethylester
    • NSC-6094
    • NSC 6094
    • AI3-01023
    • AKOS009158680
    • MFCD00021278
    • D89257
    • EINECS 229-430-9
    • (Bicyclohexyl)-2-ol
    • NSC-245150
    • AS-58223
    • UNII-E59L8NAX9O
    • DTXSID2041414
    • 6531-86-8
    • E59L8NAX9O
    • NS00035860
    • J101.933C
    • [1,1'-bi(cyclohexane)]-2-ol
    • SCHEMBL788170
    • EN300-1623878
    • 51175-62-3
    • DS-013182
    • DTXCID0021414
    • MDL: MFCD00021278
    • インチ: 1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2
    • InChIKey: YTWWBKKPWACPPB-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 182.16700
  • どういたいしつりょう: 182.167065321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 0.98
  • ふってん: 264°C(lit.)
  • 屈折率: 1.4980-1.5020
  • PSA: 20.23000
  • LogP: 3.11780

2-cyclohexylcyclohexan-1-ol セキュリティ情報

2-cyclohexylcyclohexan-1-ol 税関データ

  • 税関コード:2906199090
  • 税関データ:

    中国税関コード:

    2906199090

    概要:

    290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-cyclohexylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0498-25G
2-Cyclohexylcyclohexanol (cis- and trans- mixture)
6531-86-8 >98.0%(GC)
25g
¥1135.00 2024-04-16
Chemenu
CM202987-100g
[1,1'-bi(cyclohexan)]-2-ol
6531-86-8 97%
100g
$*** 2023-05-29
Chemenu
CM202987-100g
[1,1'-bi(cyclohexan)]-2-ol
6531-86-8 97%
100g
$348 2021-06-15
abcr
AB140463-25 g
2-Cyclohexylcyclohexanol; 98%
6531-86-8
25g
€169.50 2022-03-25
Apollo Scientific
OR923305-25g
2-Cyclohexylcyclohexanol
6531-86-8 95%
25g
£224.00 2025-02-20
Enamine
EN300-1623878-5.0g
2-cyclohexylcyclohexan-1-ol
6531-86-8
5g
$2110.0 2023-06-04
Enamine
EN300-1623878-10.0g
2-cyclohexylcyclohexan-1-ol
6531-86-8
10g
$3131.0 2023-06-04
Enamine
EN300-1623878-1.0g
2-cyclohexylcyclohexan-1-ol
6531-86-8
1g
$728.0 2023-06-04
Enamine
EN300-1623878-1000mg
2-cyclohexylcyclohexan-1-ol
6531-86-8
1000mg
$271.0 2023-09-22
Enamine
EN300-1623878-5000mg
2-cyclohexylcyclohexan-1-ol
6531-86-8
5000mg
$783.0 2023-09-22

2-cyclohexylcyclohexan-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Water ;  200 min, 4 MPa, 473 K
リファレンス
Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts Comprised of Pd/C and H/La-BEA
Zhao, Chen; et al, ACS Catalysis, 2012, 2(12), 2714-2723

2-cyclohexylcyclohexan-1-ol Preparation Products

2-cyclohexylcyclohexan-1-ol 関連文献

2-cyclohexylcyclohexan-1-olに関する追加情報

Recent Advances in the Study of 2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) is a bicyclic alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexyl-cyclohexanol structure, has been the subject of numerous studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties. The present research brief aims to summarize the latest findings related to this compound, with a focus on its synthesis, mechanism of action, and potential therapeutic applications.

Recent synthetic studies have highlighted the versatility of 2-cyclohexylcyclohexan-1-ol as a building block for the construction of more complex molecular architectures. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient catalytic hydrogenation method for the synthesis of this compound, achieving high yields and excellent stereoselectivity. The researchers employed a palladium-based catalyst under mild reaction conditions, which minimized side reactions and improved the overall efficiency of the synthesis. This advancement is particularly significant for large-scale production, where cost-effectiveness and reproducibility are critical.

In the realm of chemical biology, 2-cyclohexylcyclohexan-1-ol has been investigated for its interactions with biological macromolecules. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized molecular docking simulations to elucidate the binding interactions between 2-cyclohexylcyclohexan-1-ol and the active sites of these enzymes. Their findings suggest that the compound's rigid bicyclic structure may contribute to its ability to stabilize enzyme-inhibitor complexes, making it a promising scaffold for the development of novel anti-inflammatory agents.

Pharmacological evaluations of 2-cyclohexylcyclohexan-1-ol have also revealed its potential as a lead compound for drug development. A preclinical study published in European Journal of Pharmacology (2023) investigated the compound's effects on neuronal cells. The results indicated that 2-cyclohexylcyclohexan-1-ol could modulate neurotransmitter release, possibly through interactions with ion channels or synaptic vesicle proteins. While further mechanistic studies are needed, these findings open new avenues for exploring its utility in neurological disorders such as epilepsy or neuropathic pain.

Despite these promising developments, challenges remain in the optimization of 2-cyclohexylcyclohexan-1-ol for therapeutic applications. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through structural modifications and formulation strategies. Recent work in Drug Discovery Today (2024) has proposed several derivative compounds with improved pharmacokinetic profiles, demonstrating the potential for rational drug design based on this core structure.

In conclusion, the growing body of research on 2-cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) underscores its importance as a versatile compound in chemical biology and pharmaceutical research. From synthetic methodologies to biological evaluations, recent studies have expanded our understanding of this molecule's potential applications. Future research directions may include the development of targeted derivatives, detailed mechanistic studies, and translational research to explore its clinical potential. As the field progresses, this compound may serve as a valuable tool for both basic research and drug discovery efforts.

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Amadis Chemical Company Limited
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